5-Propylamino-1H-pyrimidine-2,4-dione
Description
5-Propylamino-1H-pyrimidine-2,4-dione is a substituted pyrimidine derivative characterized by a propylamino (-NH-C₃H₇) group at the 5th position of the pyrimidine-2,4-dione core. The pyrimidine-2,4-dione scaffold is structurally analogous to uracil, a fundamental component of RNA, and modifications at the 5th position are known to influence physicochemical properties and biological activity .
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-(propylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-8-5-4-9-7(12)10-6(5)11/h4,8H,2-3H2,1H3,(H2,9,10,11,12) |
InChI Key |
JYSIBRLHLZBDRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Uracil Derivatives
One of the primary routes to synthesize 5-Propylamino-1H-pyrimidine-2,4-dione involves the alkylation of uracil derivatives. Commercially available uracil is subjected to direct alkylation using alkyl halides such as n-propyl iodide in the presence of aqueous sodium hydroxide and ethanol under reflux conditions. This reaction typically proceeds via nucleophilic substitution at the N1 position of uracil, yielding 1-alkyl-3-substituted uracils.
-
- Uracil (1 mmol)
- Sodium hydroxide (10–15%, 0.3 mL)
- 95% Ethanol (0.9 mL)
- Alkylating agent (n-propyl iodide, 2 mmol)
- Reflux for 3–8 hours
Workup: Removal of volatiles under reduced pressure, extraction with chloroform/water, washing, drying, and purification by flash chromatography using 0–10% methanol in dichloromethane.
Yields: 40–53% for 1,3-disubstituted 6-aminouracils.
This step forms the key intermediate 1-n-propyl-3-substituted uracil, which can be further functionalized to introduce the propylamino group at the 5-position.
Introduction of the Propylamino Group at the 5-Position
The 5-position functionalization to introduce the propylamino substituent can be achieved via nucleophilic substitution or amination reactions on appropriately activated pyrimidine intermediates. For example, treatment of 6-amino-1-alkyluracils with amination reagents or via substitution of halogenated intermediates can yield 5-propylamino derivatives.
While specific procedures for 5-Propylamino-1H-pyrimidine-2,4-dione are less frequently detailed directly, analogous methods used for related pyrimidine-2,4-dione derivatives involve:
- Reaction of halogenated pyrimidine intermediates with propylamine under reflux in ethanol or other suitable solvents.
- Use of base catalysts such as triethylamine to facilitate substitution.
- Purification by recrystallization or chromatographic techniques.
Cyclization and Ring Construction Strategies
In some synthetic schemes, the pyrimidine ring is constructed via cyclization reactions involving cyanoacetamide and activated uracil intermediates. For instance, the use of Vilsmeier reagent (generated in situ from phosphoryl chloride and dimethylformamide) followed by treatment with triethylamine and cyanoacetamide in ethanol leads to ring closure and formation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives.
Although this method is more common for fused pyrimidine systems, it illustrates the versatility of pyrimidine-2,4-dione synthesis and may be adapted for preparing 5-substituted derivatives such as 5-propylamino compounds.
Alternative Synthetic Routes
Other approaches reported in the literature for related pyrimidine derivatives include:
- Reaction of pyrimidine intermediates with thiourea, phenyl isothiocyanate, or other nucleophiles to introduce amino or thio substituents at specific positions.
- Diazotization and further cyclization steps to modify the pyrimidine ring system.
- Use of formamide and carbon disulfide under reflux to generate pyranopyrimidine derivatives, which can be further functionalized to introduce aminoalkyl groups.
While these methods are more complex, they provide a broader context for the synthetic versatility of pyrimidine-2,4-dione derivatives.
Data Table: Summary of Key Synthetic Steps and Yields
Analysis of Preparation Methods
- The direct alkylation of uracil derivatives is a straightforward and commonly used method to introduce alkyl groups at the N1 position, which is a prerequisite for further substitution at the 5-position.
- Amination at the 5-position typically requires activated intermediates, such as halogenated pyrimidines, to facilitate nucleophilic substitution by propylamine.
- Cyclization strategies involving Vilsmeier reagents and cyanoacetamide provide access to fused pyrimidine systems but can be adapted for simpler pyrimidine-2,4-dione derivatives.
- Reaction conditions such as solvent choice, temperature, and base concentration significantly influence yields and purity.
- Purification methods including flash chromatography and recrystallization are essential to isolate the desired 5-propylamino derivatives with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Propylamino-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Inhibition of Matrix Metalloproteinases
One of the prominent applications of 5-Propylamino-1H-pyrimidine-2,4-dione is its role as a matrix metalloproteinase (MMP) inhibitor. MMPs are enzymes that degrade extracellular matrix components and are implicated in various diseases such as cancer, arthritis, and cardiovascular diseases. Research has shown that pyrimidine derivatives can selectively inhibit MMP-13, potentially providing therapeutic benefits for conditions characterized by excessive tissue remodeling and inflammation .
Table 1: Diseases Associated with MMP Activity
| Disease | Mechanism of MMP Involvement |
|---|---|
| Osteoarthritis | Cartilage degradation due to MMP overactivity |
| Cancer | Tumor invasion and metastasis facilitated by MMPs |
| Cardiovascular diseases | Remodeling of cardiac tissue post-infarction |
| Chronic obstructive pulmonary disease | Tissue destruction in the lungs due to inflammatory processes |
Anticancer Activity
Pyrimidine derivatives, including 5-Propylamino-1H-pyrimidine-2,4-dione, have shown promise as anticancer agents. For instance, studies indicate that these compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Case Study:
In a study evaluating the anti-proliferative effects of pyrimidine derivatives against human cancer cell lines (MCF-7 and HCT116), several compounds demonstrated significant inhibitory activity. The synthesized derivatives showed promising results with IC50 values indicating effective cancer cell growth inhibition .
Antimicrobial Properties
5-Propylamino-1H-pyrimidine-2,4-dione has also been investigated for its antimicrobial properties. Research indicates that certain pyrimidine derivatives exhibit antibacterial activities against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Propylamino-1H-pyrimidine-2,4-dione | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Computational Studies
Recent advancements in computational chemistry have provided insights into the pharmacological profiles of pyrimidine derivatives. Density Functional Theory (DFT) calculations and molecular docking studies have been employed to predict the interaction of 5-Propylamino-1H-pyrimidine-2,4-dione with biological targets. These studies reveal its stability and potential as a drug candidate through analysis of electronic properties and binding affinities .
Case Study:
A systematic computational examination demonstrated that the compound possesses favorable drug-like properties and significant antibacterial activity when docked against target proteins. The findings suggest that structural modifications could enhance its biological efficacy further .
Mechanism of Action
The mechanism of action of 5-Propylamino-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The 5th position of pyrimidine-2,4-dione derivatives is a critical site for functionalization. Key analogs include:
- 5-(2-Hydroxyethyl)pyrimidin-2,4-dione (1): Features a hydroxyl-terminated ethyl chain, enhancing hydrophilicity compared to the propylamino variant .
- 5-(3-Hydroxypropyl)pyrimidin-2,4-dione (2) : Extends the hydroxyalkyl chain to three carbons, balancing solubility and lipophilicity .
- 5-Isoxazolidin-5-yl derivatives (e.g., 7b, 8b) : Incorporate a cyclic isoxazolidine group, which may confer stereochemical complexity and nucleoside-like bioactivity .
- 5-Hydroxymethyl derivatives (e.g., thymine analogs): Exhibit reduced steric bulk compared to propylamino, favoring DNA/RNA interactions .
Table 1: Substituent Effects on Physical Properties
Electronic and Spectroscopic Properties
- Dipole Moments: Bis-(β-enamino-pyran-2,4-dione) derivatives (e.g., 2a) exhibit higher polarity (μ = 7.32 D) than alkyl-substituted pyrimidines, influencing solubility .
- NMR Correlations : DFT-calculated ¹H/¹³C NMR spectra for pyran-2,4-diones show strong agreement with experimental data (R² = 0.93–0.94), a method applicable to pyrimidine-2,4-diones .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Propylamino-1H-pyrimidine-2,4-dione, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Condensation reactions involving propylamine and pyrimidine-2,4-dione precursors under reflux conditions (e.g., glacial acetic acid at 108°C as in ).
- Step 2 : Purification via column chromatography (C18 columns, 25-min cycles) to isolate the target compound .
- Critical Parameters : Temperature control (±2°C), solvent choice (polar aprotic solvents for solubility), and stoichiometric ratios (e.g., 2.00 equiv. NH4OAc) .
Q. How can the purity and structural integrity of 5-Propylamino-1H-pyrimidine-2,4-dione be validated post-synthesis?
- Analytical Techniques :
- 1H NMR : Confirm substitution patterns (e.g., propylamino group integration at δ 1.2–1.5 ppm) .
- Mass Spectrometry : Verify molecular weight (expected m/z for C7H12N4O2: 200.09) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. What preliminary biological assays are suitable for screening 5-Propylamino-1H-pyrimidine-2,4-dione?
- Approach :
- Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) or thymidylate synthase, common targets for pyrimidine derivatives .
- Antimicrobial Screening : Use Kirby-Bauer disk diffusion assays with Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of 5-Propylamino-1H-pyrimidine-2,4-dione?
- Protocol :
- Data Collection : Employ SHELX programs for structure solution and refinement (e.g., SHELXL for small-molecule crystallography) .
- Validation : Compare experimental bond lengths/angles (e.g., C-N = 1.34 Å) with DFT-calculated values to identify torsional strain .
Q. What strategies mitigate contradictory results in structure-activity relationship (SAR) studies of pyrimidine-2,4-dione derivatives?
- Resolution Framework :
- Controlled Variables : Standardize assay conditions (pH, temperature) to isolate substituent effects (e.g., propylamino vs. pyrrolidinyl groups) .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
Q. How can computational modeling predict the pharmacokinetic properties of 5-Propylamino-1H-pyrimidine-2,4-dione?
- Workflow :
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) .
- ADME Prediction : Apply QikProp to estimate logP (target: 1.5–2.5), Caco-2 permeability, and plasma protein binding .
Q. What experimental designs address discrepancies in reported biological activities of structurally similar pyrimidine-diones?
- Case Study :
- Reproducibility Checks : Replicate assays using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., 5-Fluorouracil) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers via Grubbs’ test (α = 0.05) .
Methodological Notes
- Synthesis Optimization : For scaled production, transition from batch reactors to continuous flow systems to enhance reproducibility and reduce byproducts .
- Data Interpretation : Use SHELXE for high-throughput phasing in crystallography, particularly for twinned crystals .
- Ethical Compliance : Adhere to NIH guidelines for non-human research applications (e.g., avoid in vivo testing without IACUC approval) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
